The compound 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a synthetic organic molecule classified within the broader category of quinoline derivatives. Its structure integrates a quinoline core with a sulfonyl group linked to a pyrrolidine ring, which is further substituted with a pyrazin-2-yloxy moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic applications.
The compound can be identified by its CAS number 2034322-14-8. It belongs to the class of compounds known as sulfonylpyrrolidines, which are characterized by their sulfonyl functional groups attached to pyrrolidine rings. These compounds have gained attention due to their biological activities, including antiviral properties against viruses such as human respiratory syncytial virus (hRSV) .
The synthesis of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically follows a multi-step synthetic route that includes:
The molecular formula of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is , with a molecular weight of approximately 362.4 g/mol. The structure features:
The three-dimensional conformation of this compound can be analyzed using computational chemistry techniques such as molecular modeling and docking studies .
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo several chemical reactions, including:
The mechanism of action for 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline primarily involves its interaction with viral proteins or cellular receptors. Research indicates that compounds within this class may inhibit viral replication by blocking entry or replication stages in the viral life cycle. Specific binding interactions are facilitated by the sulfonyl group, enhancing affinity for target enzymes or receptors involved in viral pathogenesis .
The physical properties of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline include:
Chemical properties include:
The scientific applications of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline are diverse:
Quinoline derivatives have been integral to medicinal chemistry since the isolation of quinine from Cinchona bark in the 1820s, which established the scaffold’s antimalarial potential [5]. Over the 20th century, synthetic modifications yielded diverse bioactive molecules: chloroquine (1940s) addressed malaria resistance, while nalidixic acid (1960s) pioneered quinolone antibiotics targeting DNA gyrase [1]. Recent decades have expanded applications to oncology and neurology, exemplified by kinase inhibitors like lapatinib (HER2/EGFR dual inhibitor) and the Alzheimer’s candidate quinolin-8-ol, which modulates metal-induced protein aggregation [3] [6]. Structural diversification—such as fluorination at C6/C7 to enhance cell permeability or piperazine appendages to improve solubility—underpins this evolution [5]. The quinoline core’s adaptability enables precise tuning of electronic properties and binding interactions, facilitating target specificity across therapeutic areas [1] [9].
Table 1: Historical Milestones in Quinoline-Based Drug Development
Time Period | Key Derivatives | Therapeutic Application | Structural Innovation | |
---|---|---|---|---|
1820s | Quinine | Antimalarial | Natural alkaloid scaffold | |
1940s | Chloroquine | Antimalarial | 4-Aminoquinoline side chain | |
1960s | Nalidixic acid | Antibacterial | 1,8-Naphthyridone core | |
2000s | Lapatinib | Breast cancer (HER2/EGFR inhibitor) | Quinazoline-incorporated hybrid | |
2020s | 8-Hydroxyquinoline nitrones | Neurodegenerative diseases | Chelation-enhanced blood-brain barrier penetration | [3] [5] |
Sirtuins (Sirt1–7), NAD⁺-dependent deacylases regulating cellular homeostasis, emerged as targets for age-related diseases. Early sirtuin activators like resveratrol lacked potency and isoform selectivity [4]. Quinoline-based scaffolds addressed these limitations by exploiting hydrophobic interactions within sirtuin catalytic domains. For instance, UBCS039 (a pyrrolo[1,2-a]quinoxaline derivative) showed moderate Sirt6 activation (EC₅₀ = 38 μM), while optimized analogs like MDL-811 achieved 22-fold activation with EC₅₀ = 5.3 μM through strategic fluorination and sulfonamide incorporation [4]. The quinoline nitrogen and planar geometry facilitated π-stacking with Phe64 and Trp188 residues in Sirt6, enhancing affinity [4] [8]. Hybridization further refined selectivity: isoquinoline-tethered quinolines demonstrated 12-fold higher HER2 inhibition over EGFR, while pyrroloquinoline sulfonamides leveraged conformational rigidity for Sirt6-specific binding [8] [10]. These advances underscore quinoline’s role in allosteric modulator design, particularly for diseases involving epigenetic dysregulation.
Table 2: Structural Features of Quinoline-Based Sirtuin Modulators
Compound Class | EC₅₀/IC₅₀ (μM) | Selectivity Profile | Key Structural Elements | |
---|---|---|---|---|
Resveratrol (non-quinoline) | >100 | Pan-sirtuin activator | Polyphenol backbone | |
UBCS039 | 38.0 (Sirt6) | >10-fold over Sirt1–5,7 | Pyrroloquinoxaline core | |
MDL-811 | 5.3 (Sirt6) | 22-fold activation max | Fluorinated ethylenediamine tail | |
Quinoline-8-carboxamide | 5.35 (Sirt6) | Weak HDAC inhibition | Carboxamide at C8 position | |
Pyrazinyl-pyrrolidine sulfonamide hybrids | Under evaluation | Enhanced Sirt6 specificity predicted | Sulfonamide tether, pyrazine oxygen linker | [4] [6] [8] |
The fusion of sulfonamide-functionalized pyrrolidine with quinoline addresses three pharmacological challenges: target specificity, cellular penetration, and metabolic stability. Sulfonamide groups (-SO₂NR₂) introduce hydrogen-bond acceptors that enhance interactions with sirtuin catalytic pockets, as demonstrated by substituted 2,4-diaminoquinolines inhibiting cancer proliferation via tubulin polymerization disruption [8]. The pyrrolidine ring’s pseudo-C2 symmetry optimizes spatial orientation for deep binding cavity engagement, while N-sulfonylation reduces basicity, mitigating off-target effects observed with amine-rich quinolines [7]. Molecular modeling of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline reveals synergistic effects: the quinoline core stacks with His131 in Sirt6, the sulfonamide linker hydrogen-bonds with Asp187, and the pyrazine oxygen coordinates water-mediated contacts with Asn194 [7] [10]. This multi-point binding is absent in non-hybrid analogs. Additionally, the sulfonamide’s electron-withdrawing nature lowers log P, improving aqueous solubility—a historical limitation of lipophilic quinoline drugs [8].
Table 3: Structure-Activity Relationship (SAR) of Quinoline-Sulfonamide Hybrids
Structural Region | Modification Impact | Optimal Features | |
---|---|---|---|
Quinoline Core | C8-sulfonylation > C6-amination | Sulfonyl at C8 enhances sirtuin affinity | |
Sulfonamide Linkage | Cyclic amines > acyclic (e.g., piperidine vs. ethylamine) | Pyrrolidine enables 3D vector diversification | |
Pyrrolidine Optimization | 3-(Pyrazinyloxy) substitution boosts cellular activity | Pyrazine O-linker maintains planarity | |
Hybrid Connector | Direct C-S bond reduces metabolic clearance | Sulfonamide over carboxamide for stability | [3] [7] [8] |
The pyrazine ring further augments in-cell efficacy by facilitating π-π interactions with tyrosine kinases (e.g., HER2), enabling dual-pathway inhibition in oncology targets [10]. This rational design exemplifies how hybridized quinoline derivatives overcome historical limitations of parent scaffolds.
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1